6-Cyclopropyl-2-{1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-{1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-{1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the piperidinyl and pyridazinone rings. Common synthetic routes may include:
Formation of the Piperidinyl Intermediate: This step involves the reaction of a suitable piperidine derivative with 4-fluorophenoxyacetyl chloride under basic conditions to form the piperidinyl intermediate.
Pyridazinone Formation: The final step involves the cyclization of the intermediate to form the pyridazinone ring, typically under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-{1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Cyclopropyl-2-{1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating its effects on various biological pathways and molecular targets.
Chemical Research: The compound serves as a model for studying complex organic reactions and mechanisms.
Industrial Applications: It may be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-{1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Cyclopropyl-2-{1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Uniqueness
6-Cyclopropyl-2-{1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
6-cyclopropyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c21-15-3-5-17(6-4-15)27-13-20(26)23-11-9-16(10-12-23)24-19(25)8-7-18(22-24)14-1-2-14/h3-8,14,16H,1-2,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWSVOGENMIZSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)COC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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